![molecular formula C14H13N3O3 B221059 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of hydroxyl, methyl, and phenyl substituents further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 1,3-dimethyl-2-aminopyrrole with a phenyl-substituted diketone in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the pyrimidine ring are hydrogenated.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
Oxidation: Formation of 7-oxo-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione.
Reduction: Formation of 1,3-dimethyl-6-phenyl-1,5,7-trihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione has been studied for its potential as a bioactive molecule. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in the field of organic electronics and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of key biochemical pathways, resulting in the observed biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: The parent compound.
7-Hydroxy-1,3-dimethyl-6-(4-methylphenyl)-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione: A derivative with a methyl group on the phenyl ring.
7-Hydroxy-1,3-dimethyl-6-(4-chlorophenyl)-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione: A derivative with a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group at position 7 and the phenyl group at position 6 are particularly important for its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-hydroxy-1,3-dimethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O3/c1-16-11-10(13(19)17(2)14(16)20)15-9(12(11)18)8-6-4-3-5-7-8/h3-7,15,18H,1-2H3 |
InChI Key |
JYLPPQVMEIEYRY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=C2O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
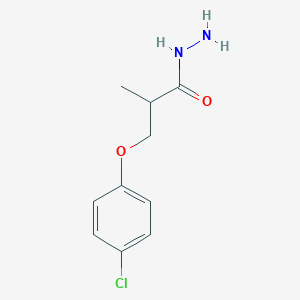
![5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B220983.png)
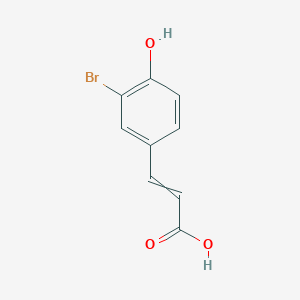
![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
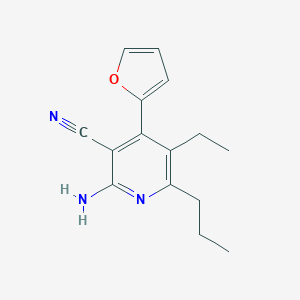
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
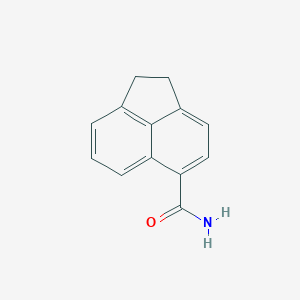
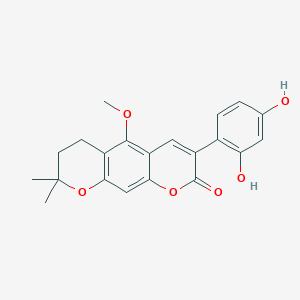
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
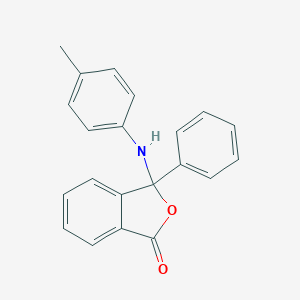
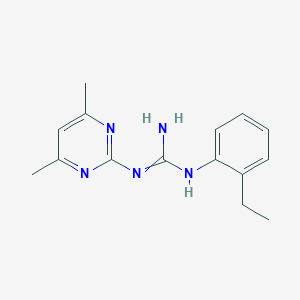
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
